molecular formula C14H21ClN2O3 B13760980 1-(4-Nitrophenyl)-3-piperidin-1-ylpropan-1-OL hydrochloride CAS No. 5424-61-3

1-(4-Nitrophenyl)-3-piperidin-1-ylpropan-1-OL hydrochloride

Katalognummer: B13760980
CAS-Nummer: 5424-61-3
Molekulargewicht: 300.78 g/mol
InChI-Schlüssel: WZIGSNBUNVZOMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Nitrophenyl)-3-piperidin-1-ylpropan-1-OL hydrochloride is a chemical compound that features a nitrophenyl group attached to a piperidine ring via a propanol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-3-piperidin-1-ylpropan-1-OL hydrochloride typically involves the reaction of 4-nitrobenzaldehyde with piperidine and a suitable reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts depending on the specific reaction pathway

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The process may include:

    Purification: Crystallization or recrystallization

    Isolation: Filtration and drying

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Nitrophenyl)-3-piperidin-1-ylpropan-1-OL hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a ketone or aldehyde

    Reduction: Reduction of the nitro group to an amine

    Substitution: Nucleophilic substitution reactions at the piperidine ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: 1-(4-Nitrophenyl)-3-piperidin-1-ylpropan-1-one

    Reduction: 1-(4-Aminophenyl)-3-piperidin-1-ylpropan-1-OL

    Substitution: Various substituted piperidine derivatives

Wissenschaftliche Forschungsanwendungen

1-(4-Nitrophenyl)-3-piperidin-1-ylpropan-1-OL hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Wirkmechanismus

The mechanism of action of 1-(4-Nitrophenyl)-3-piperidin-1-ylpropan-1-OL hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Nitrophenyl)-2-piperidin-1-ylethan-1-OL hydrochloride
  • 1-(4-Nitrophenyl)-3-morpholin-1-ylpropan-1-OL hydrochloride
  • 1-(4-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-OL hydrochloride

Uniqueness

1-(4-Nitrophenyl)-3-piperidin-1-ylpropan-1-OL hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring enhances its potential for interaction with biological targets, making it a valuable compound for research and development in various fields.

Eigenschaften

CAS-Nummer

5424-61-3

Molekularformel

C14H21ClN2O3

Molekulargewicht

300.78 g/mol

IUPAC-Name

1-(4-nitrophenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C14H20N2O3.ClH/c17-14(8-11-15-9-2-1-3-10-15)12-4-6-13(7-5-12)16(18)19;/h4-7,14,17H,1-3,8-11H2;1H

InChI-Schlüssel

WZIGSNBUNVZOMX-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CCC(C2=CC=C(C=C2)[N+](=O)[O-])O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.